molecular formula C6H6BrF5 B6188738 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane CAS No. 2648956-43-6

1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

Cat. No.: B6188738
CAS No.: 2648956-43-6
M. Wt: 253
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a fluorinated organic compound with a cyclobutane ring structure. This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. The presence of multiple fluorine atoms makes it particularly interesting for applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes or through intramolecular cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Bromomethylation: The bromomethyl group can be introduced via bromination of a methyl group using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance reaction efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its reactive bromomethyl and fluorinated groups. These groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • 1-(bromomethyl)-3,3-difluorocyclobutane
  • 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane
  • 1-(chloromethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

Uniqueness: 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens makes it particularly useful in applications requiring high thermal stability and resistance to oxidative degradation.

Properties

CAS No.

2648956-43-6

Molecular Formula

C6H6BrF5

Molecular Weight

253

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.